molecular formula C48H59ClN12O8 B1495880 促黄体生成素释放激素拮抗剂 CAS No. 292141-31-2

促黄体生成素释放激素拮抗剂

货号: B1495880
CAS 编号: 292141-31-2
分子量: 967.5 g/mol
InChI 键: SQZFZTQLQWMIJU-IHTBXIBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists are a type of medication that modulates the GnRH receptor, the biological target of the hypothalamic hormone gonadotropin-releasing hormone (GnRH) . They are used to treat hormone-dependent diseases by targeting the GnRH receptor . LHRH antagonists block the GnRH receptor, leading to an immediate drop in gonadotropin (FSH, LH) secretion . They are primarily used in IVF treatments to block natural ovulation .


Synthesis Analysis

The GnRH peptide is produced in hypothalamic neurons and released in a pulsed fashion into the portal bloodstream supplying the pituitary gland to stimulate the synthesis and secretion of gonadotropic hormones . The inherited issues associated with peptide agonists and antagonists have led to significant interest in developing orally active, small molecule, non-peptide antagonists .


Molecular Structure Analysis

The structure of hypothalamic LHRH is conserved in all mammalian species, including humans . The structure-activity data of 6 years on 395 analogs of LHRH have been studied to determine effective substituents for the ten positions for maximal antiovulatory activity and minimal histamine release .


Chemical Reactions Analysis

The GnRH peptide stimulates the differential release of the gonadotropins FSH and LH from pituitary tissue . Gonadal steroids in turn regulate the GnRH secretion through a positive and negative feedback and consequently surge or inhibition .

科学研究应用

开发和治疗应用

非肽 GnRH 拮抗剂的最新发展(它们是小分子、口服活性替代肽激动剂和拮抗剂)在通过靶向 GnRH 受体治疗激素依赖性疾病方面显示出希望 (Tukun 等人,2017)。LHRH 及其类似物的发现、分离和合成在开发前列腺癌和良性前列腺增生症 (BPH) 的治疗方法中发挥了重要作用,为靶向肿瘤肽受体的新的治疗方法铺平了道路 (Schally 等人,2017)

在认知功能中的作用

已经发现促黄体生成素 (LH) 直接作用于背侧海马体,影响空间记忆。在一项研究中,输注 LH 受体拮抗剂改善了卵巢切除雌性的记忆缺陷,突出了 LH 作用在空间记忆功能障碍中的重要作用 (Burnham 等人,2017)

对癌症治疗的影响

在治疗前列腺癌时,已经研究了 degarelix 等 LHRH 拮抗剂在减少体外放疗期间急性尿路毒性中的作用,尤其是在治疗开始时症状中度至重度的患者中 (Hata 等人,2020)。此外,对于去势抵抗性前列腺癌患者,从 LHRH 激动剂转换为拮抗剂显示出雄激素剥夺治疗的潜在益处 (Soga 等人,2016)

在生殖健康中的应用

GnRH 拮抗剂用于辅助生殖技术,以防止在控制性卵巢过度刺激期间 LH 过早激增,在不降低活产可能性的情况下降低卵巢过度刺激综合征 (OHSS) 的发生率 (Al-Inany 等人,2016)。研究了接受 IVF 周期中拮抗剂方案的患者的血清 LH 变化,结果表明对妊娠结局没有显着影响 (Rashidi 等人,2019)

调节性激素紊乱

由于 NK3R 拮抗剂有可能降低 GnRH 脉冲性,从而降低血浆 LH、雄激素和雌激素水平,因此已经对 NK3R 拮抗剂用于治疗性激素紊乱进行了探索 (Hoveyda 等人,2015)

作用机制

LHRH antagonists bind to the gonadotropin-releasing hormone receptor and act as a potent inhibitor of gonadotropin secretion . They compete with natural GnRH for binding to membrane receptors on pituitary cells and thus control the release of LH and FSH in a dose-dependent manner .

安全和危害

A retrospective single-center cohort study evaluated the efficacy and safety of a combination of neoadjuvant LHRH antagonist and tegafur-uracil (UFT) therapy (NCHT) and investigated the medical records of patients with high-risk PCa who underwent robot-assisted radical prostatectomy (RARP) . Grade ≥3 NCHT-related adverse events developed in nine patients (8.9%) .

未来方向

Analogs of LHRH are now a well-established means of treating sex-steroid-dependent, benign, and malignant disorders . Significant interest has been shown in developing orally active, small molecule, non-peptide antagonists . Future investigations will be directed to determining the most efficacious regimens .

属性

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67)/t28-,36+,37-,38-,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZFZTQLQWMIJU-IHTBXIBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCNCC(=N)N)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=N2)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H59ClN12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

967.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292141-31-2
Record name 292141-31-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。